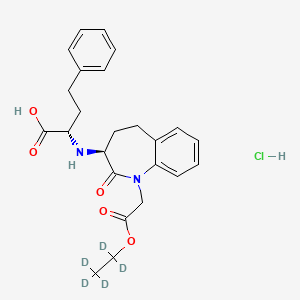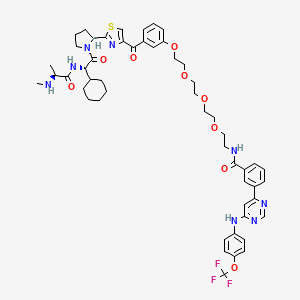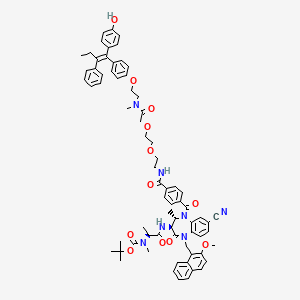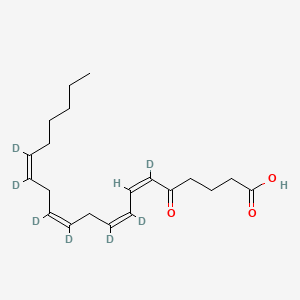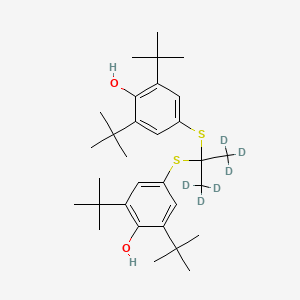
Probucol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Probucol-d6 is a deuterated form of probucol, a lipid-lowering agent with antioxidant properties. Probucol is primarily used to reduce low-density lipoprotein (LDL) cholesterol levels and has been investigated for its potential benefits in treating various cardiovascular diseases. The deuterated version, this compound, contains six deuterium atoms, which can enhance its metabolic stability and pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Probucol-d6 involves the incorporation of deuterium atoms into the probucol molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the target molecule. For example, deuterated phenols or deuterated thiols can be used as starting materials.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions or the use of deuterated reagents in a controlled environment. The process requires careful optimization of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Probucol-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the original thiol form.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound.
Applications De Recherche Scientifique
Probucol-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuteration on chemical reactivity and stability.
Biology: Investigated for its potential to modulate biological pathways and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, neurodegenerative disorders, and diabetes.
Industry: Utilized in the development of advanced drug delivery systems and as a reference standard in analytical chemistry.
Mécanisme D'action
Probucol-d6 exerts its effects primarily through its antioxidant properties and its ability to modulate lipid metabolism. The compound increases the catabolism of low-density lipoprotein (LDL) cholesterol and inhibits cholesterol synthesis and absorption. This compound also inhibits the oxidation of LDL cholesterol, thereby reducing the risk of atherosclerosis. The molecular targets involved include ATP-binding cassette transporter A1 (ABCA1) and various enzymes involved in lipid metabolism .
Comparaison Avec Des Composés Similaires
Probucol-d6 can be compared with other lipid-lowering agents and antioxidants, such as:
Simvastatin: A statin used to lower cholesterol levels by inhibiting HMG-CoA reductase.
Atorvastatin: Another statin with a similar mechanism of action to simvastatin.
Vitamin E: An antioxidant that protects cells from oxidative damage.
Coenzyme Q10: An antioxidant involved in cellular energy production.
This compound is unique due to its dual action as a lipid-lowering agent and antioxidant, as well as its enhanced stability and pharmacokinetic properties due to deuteration .
Propriétés
Formule moléculaire |
C31H48O2S2 |
|---|---|
Poids moléculaire |
522.9 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[1,1,1,3,3,3-hexadeuterio-2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-yl]sulfanylphenol |
InChI |
InChI=1S/C31H48O2S2/c1-27(2,3)21-15-19(16-22(25(21)32)28(4,5)6)34-31(13,14)35-20-17-23(29(7,8)9)26(33)24(18-20)30(10,11)12/h15-18,32-33H,1-14H3/i13D3,14D3 |
Clé InChI |
FYPMFJGVHOHGLL-AOUIHTGTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




